![molecular formula C15H15ClFN B13158491 [(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)
[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is an organic compound that features both chloro and fluoro substituents on its aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can be achieved through a multi-step process involving the formation of the amine linkage between the two aromatic rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
化学反応の分析
Types of Reactions
[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen atoms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
作用機序
The mechanism of action of [(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine: This compound is unique due to the presence of both chloro and fluoro substituents on its aromatic rings.
[(3-Chlorophenyl)methyl][(4-fluorophenyl)methyl]amine: Similar structure but lacks the methyl group on the fluoro-substituted ring.
[(3-Chlorophenyl)methyl][(3-methylphenyl)methyl]amine: Similar structure but lacks the fluoro substituent.
Uniqueness
The presence of both chloro and fluoro substituents in this compound makes it unique compared to other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C15H15ClFN |
|---|---|
分子量 |
263.74 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-[(3-fluoro-4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H15ClFN/c1-11-5-6-13(8-15(11)17)10-18-9-12-3-2-4-14(16)7-12/h2-8,18H,9-10H2,1H3 |
InChIキー |
AYJSJGKLVWTGBT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


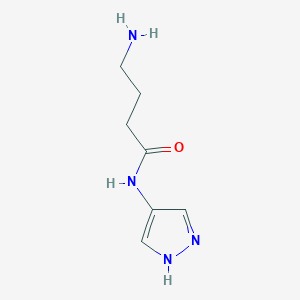
![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)
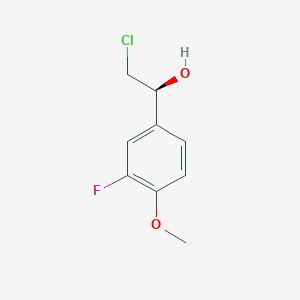
![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)


![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)
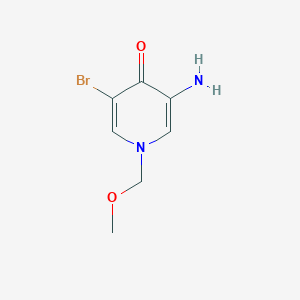
methanol](/img/structure/B13158445.png)
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)

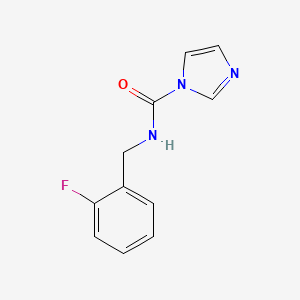
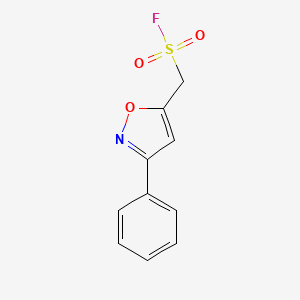
![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)
